molecular formula C7H8NO4Sb B14739920 3-(Dihydroxy(oxido)stibino)benzamide CAS No. 5430-28-4

3-(Dihydroxy(oxido)stibino)benzamide

Cat. No.: B14739920
CAS No.: 5430-28-4
M. Wt: 291.90 g/mol
InChI Key: QKMYRCIMBGFCGV-UHFFFAOYSA-L
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Description

3-(Dihydroxy(oxido)stibino)benzamide is a benzamide derivative characterized by the presence of a stibino (antimony-containing) substituent at the third position of the benzamide core. The stibino group incorporates dihydroxy and oxido ligands, distinguishing it from other benzamide derivatives by introducing a metalloid center. Benzamide derivatives are widely studied for their pharmacological and antimicrobial applications, with substituent chemistry playing a critical role in their functional profiles .

Properties

CAS No.

5430-28-4

Molecular Formula

C7H8NO4Sb

Molecular Weight

291.90 g/mol

IUPAC Name

(3-carbamoylphenyl)stibonic acid

InChI

InChI=1S/C7H6NO.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H2,8,9);2*1H2;;/q;;;;+2/p-2

InChI Key

QKMYRCIMBGFCGV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxy(oxido)stibino)benzamide typically involves the reaction of antimony trioxide with 3-aminobenzoic acid in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Sb2O3+C7H7NO2+Oxidizing AgentC7H8NO4Sb\text{Sb}_2\text{O}_3 + \text{C}_7\text{H}_7\text{NO}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_8\text{NO}_4\text{Sb} Sb2​O3​+C7​H7​NO2​+Oxidizing Agent→C7​H8​NO4​Sb

Industrial Production Methods: Industrial production of 3-(Dihydroxy(oxido)stibino)benzamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: 3-(Dihydroxy(oxido)stibino)benzamide can undergo further oxidation reactions, leading to the formation of higher oxidation state antimony compounds.

    Reduction: The compound can be reduced to form lower oxidation state antimony derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Higher oxidation state antimony compounds.

    Reduction Products: Lower oxidation state antimony derivatives.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

3-(Dihydroxy(oxido)stibino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes and pathways. The compound’s antimony moiety plays a crucial role in its biological activity, often interacting with thiol groups in proteins and enzymes, thereby disrupting their function.

Comparison with Similar Compounds

Structural and Functional Substituent Analysis

The antimony-based substituent in 3-(Dihydroxy(oxido)stibino)benzamide contrasts with common organic substituents in benzamide derivatives, such as halogens, methoxy groups, or aminoalkyl chains. Below is a comparative analysis based on substituent type and biological activity:

Table 1: Key Substituent Effects in Benzamide Derivatives
Compound Class Substituent Position/Type Biological Activity Reference
3,4-Dihydroxyaryl benzamides 3,4-dihydroxy High activity against B. subtilis, S. aureus
Halogenated benzamides 4-chloro, 4-fluoro Moderate suppression of C. albicans
Neuroleptic benzamides Aminoalkyl (e.g., amisulpride) Dopamine receptor antagonism
Quinazolinone-linked benzamides Quinazolinone-purine hybrid Unspecified (synthetic focus)
Target compound 3-(Dihydroxy(oxido)stibino) Hypothesized : Enhanced Lewis acidity, redox activity
Key Observations:

Antimicrobial Activity: 3,4-Dihydroxyaryl-substituted benzamides exhibit strong antibacterial activity against B. subtilis and S. aureus, whereas 2,4- or 2,5-dihydroxy analogs are less effective . Halogenated derivatives (e.g., 4-chloro, 4-fluoro) show moderate antifungal activity against C. albicans .

Neuroleptic Applications: Neuroleptic benzamides like amisulpride and sulpiride feature aminoalkyl substituents that facilitate dopamine receptor binding . The antimony group in the target compound may introduce steric or electronic barriers to such interactions, limiting neuroleptic utility but possibly enabling novel mechanisms.

Synthetic Complexity: Quinazolinone-linked benzamides (e.g., compound 155) require multi-step synthesis involving purine and quinazolinone moieties . The antimony group in the target compound likely necessitates specialized metalloid coordination chemistry, increasing synthetic complexity.

Physicochemical Properties

The stibino group introduces distinct physicochemical characteristics:

  • Solubility : Antimony’s oxido and hydroxy ligands may enhance water solubility compared to hydrophobic halogenated or alkylated benzamides.
  • Electronic Effects : The antimony center’s Lewis acidity could promote interactions with biological nucleophiles (e.g., thiols in enzymes), a feature absent in purely organic analogs.

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